molecular formula C2H7N7O2 B12631647 methanamine;N-(2H-tetrazol-5-yl)nitramide CAS No. 920275-46-3

methanamine;N-(2H-tetrazol-5-yl)nitramide

Katalognummer: B12631647
CAS-Nummer: 920275-46-3
Molekulargewicht: 161.12 g/mol
InChI-Schlüssel: HFBRCCRUWXXQMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanamine;N-(2H-tetrazol-5-yl)nitramide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields This compound features a tetrazole ring, which is known for its high nitrogen content and energetic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methanamine;N-(2H-tetrazol-5-yl)nitramide typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method allows for the formation of the tetrazole ring, which is a key feature of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the energetic nature of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methanamine;N-(2H-tetrazol-5-yl)nitramide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different nitrogen-rich products.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The tetrazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents such as hydrogen gas, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can produce amine derivatives .

Wirkmechanismus

The mechanism by which methanamine;N-(2H-tetrazol-5-yl)nitramide exerts its effects involves the interaction of its functional groups with various molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions, while the nitramide group can undergo redox reactions. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methanamine;N-(2H-tetrazol-5-yl)nitramide is unique due to its combination of methanamine and nitramide groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring high energy density and controlled reactivity .

Eigenschaften

CAS-Nummer

920275-46-3

Molekularformel

C2H7N7O2

Molekulargewicht

161.12 g/mol

IUPAC-Name

methanamine;N-(2H-tetrazol-5-yl)nitramide

InChI

InChI=1S/CH2N6O2.CH5N/c8-7(9)4-1-2-5-6-3-1;1-2/h(H2,2,3,4,5,6);2H2,1H3

InChI-Schlüssel

HFBRCCRUWXXQMU-UHFFFAOYSA-N

Kanonische SMILES

CN.C1(=NNN=N1)N[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.